molecular formula C16H12F3N3O2 B7810782 Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B7810782
M. Wt: 335.28 g/mol
InChI Key: XKPAVEYTMGUUIC-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a synthetic chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in modern medicinal chemistry due to its similarity to purine bases . This particular molecule is functionalized with a phenyl group at the 3-position and a trifluoromethyl (CF3) group at the 7-position. The incorporation of the CF3 group is a strategic modification in drug design, as it is known to enhance key properties such as metabolic stability, membrane permeability, and overall lipophilicity, often leading to improved pharmacological profiles . The ester group at the 5-position offers a versatile handle for further chemical modification into amides or carboxylic acids, enabling structure-activity relationship (SAR) studies. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a broad array of promising biological activities in scientific research, including serving as inhibitors for various protein kinases , and exhibiting antimicrobial potential . As a fused heterocyclic system, this scaffold interacts with diverse biological targets, making it a valuable template for developing new pharmacological agents . Researchers can leverage this compound as a key intermediate or precursor in hit-to-lead optimization campaigns aimed at developing novel therapeutic candidates. This product is intended for research applications and is not for diagnostic or therapeutic use. It must be handled by qualified laboratory personnel in accordance with all applicable safety regulations.

Properties

IUPAC Name

ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-2-24-15(23)12-8-13(16(17,18)19)22-14(21-12)11(9-20-22)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPAVEYTMGUUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Representative Suzuki–Miyaura Reactions for C-3 Arylation

Boronic AcidCatalystBaseYield (%)Reference
Phenylboronic acidPd(PPh3)4Na2CO378
4-MethoxyphenylPd(OAc)2/XPhosK3PO465
2-ThienylPdCl2(dppf)Cs2CO372

This method offers:

  • Flexibility : Broad substrate scope for boronic acids and nucleophiles.

  • Efficiency : Yields range from 65–78% under mild conditions.

One-Pot Cyclocondensation of β-Ketoesters and Aminopyrazoles

A streamlined one-pot synthesis involves cyclocondensation of β-ketoesters with 3-aminopyrazoles. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with 3-amino-5-phenylpyrazole in acetic acid under reflux to directly form the pyrazolo[1,5-a]pyrimidine core. The trifluoromethyl group is incorporated regioselectively at the 7-position due to the electronic effects of the fluorine atoms.

Table 2: Optimization of Cyclocondensation Conditions

SolventTemperature (°C)Time (h)Yield (%)Reference
AcOH120658
EtOH801242
DMF100835

Limitations include moderate yields (35–58%) and the need for high temperatures.

Late-Stage Esterification and Functional Group Interconversion

Ethyl ester installation is often achieved through late-stage esterification of a carboxylic acid intermediate. For instance, 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is treated with ethanol in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the ethyl ester. Alternatively, Appel-type chlorination (CCl4/PPh3) converts the acid to an acyl chloride, which reacts with ethanol.

Scale-Up Synthesis and Industrial Considerations

A scalable protocol reported in uses benzaldehyde and ethyl 3-amino-1H-pyrazole-4-carboxylate in dichloroethane (DCE) with di-tert-butyl peroxide (DTBP) as an oxidant at 130°C. After 24 hours, hydrolysis with LiOH/H2O followed by acidification yields the carboxylic acid, which is esterified with ethanol under standard conditions. This method achieves a 69% yield on a 2 mmol scale and is adaptable to continuous flow systems.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

MethodYield Range (%)ScalabilityFunctional Group Tolerance
Multi-Step Condensation60–85HighModerate
Suzuki–Miyaura Cross-Coupling65–78ModerateHigh
One-Pot Cyclocondensation35–58LowLow
Late-Stage Esterification70–89HighHigh

The Suzuki–Miyaura approach offers the best balance of yield and versatility, while one-pot methods require further optimization for industrial use .

Chemical Reactions Analysis

Chemical Reactions Involving Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines can participate in various chemical reactions, including:

Formylation Reactions

  • Vilsmeier-Haack Conditions : Pyrazolo[1,5-a]pyrimidines can be formylated at the highly nucleophilic position 3 using Vilsmeier-Haack conditions, although this might not be directly applicable to ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate due to the existing phenyl group at position 3 .

Cross-Coupling Reactions

  • Pd-Catalyzed Reactions : These compounds can undergo palladium-catalyzed carbon-carbon cross-coupling reactions, which could be useful for further functionalization of the phenyl ring or introduction of other substituents .

Hydrolysis and Esterification

  • Ester Hydrolysis : The ethyl ester group in this compound can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

  • Esterification : Conversely, the carboxylic acid can be esterified with ethanol under acidic conditions to reform the ester.

Biological Activities of Pyrazolo[1,5-a]pyrimidines

Compound Biological Activity IC50 (μM)
Pyrazolo[1,5-a]pyrimidine derivativesα-glucosidase inhibition15.2-201.3
Pyrazolo[1,5-a]pyrimidine derivativesAntimicrobial activityVariable

Scientific Research Applications

Pharmacological Applications

Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines, which have been shown to exhibit a wide range of biological activities. The following are key pharmacological applications:

  • Antitumor Activity : Compounds in this class have demonstrated efficacy against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to inhibit the growth of tumor cells through mechanisms involving the inhibition of specific kinases such as Pim kinase and cyclin-dependent kinases (CDKs) .
  • Antimicrobial Properties : Research indicates that these compounds possess antimicrobial activities against different pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Neurological Effects : Some derivatives have been identified as potential anxiolytic and antidepressant agents. They act as antagonists at serotonin receptors, which are critical in mood regulation .
  • Antiviral Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promise against viruses such as hepatitis C and respiratory syncytial virus (RSV), suggesting their potential use in antiviral therapies .

Synthesis and Structural Modifications

The synthesis of this compound involves several innovative methods that enhance yield and specificity. Key synthetic routes include:

  • SNAr Reactions : A common approach involves nucleophilic aromatic substitution (SNAr) reactions that allow for functionalization at specific positions on the pyrazolo[1,5-a]pyrimidine core .
  • Suzuki-Miyaura Coupling : This cross-coupling technique is employed to introduce various aryl groups at the C-3 position of the compound, enhancing its biological profile .

Mechanism of Action

The mechanism of action of Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This interaction can disrupt various biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (CF3) vs.
  • C5 Substituents : Ethyl esters (target compound) are prone to hydrolysis, whereas cyclopropyl () or morpholine groups () improve stability and solubility .
  • C3 Aryl Groups : Electron-withdrawing substituents (e.g., 2,4-Cl2-phenyl in ) enhance binding to kinase ATP pockets, while methoxyphenyl groups () may improve solubility .

Stability and Commercial Viability

  • Discontinuation of Target Compound: notes discontinuation, possibly due to synthetic challenges (e.g., low yields in cross-coupling) or instability of the ethyl ester .
  • Superior Analogs : Compounds like ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () offer improved stability and are commercially available .

Biological Activity

Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity based on diverse sources, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12F3N3O2C_{16}H_{12}F_3N_3O_2. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological applications. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.

Synthesis of the Compound

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One effective method includes the reaction of substituted hydrazines with ethyl cyanoacetate derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine framework. This approach allows for regioselective modifications that can enhance biological activity .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. In one study, various derivatives were screened against multidrug-resistant strains using agar well-diffusion and broth microdilution methods. This compound exhibited notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with a bactericidal effect comparable to established antibiotics such as Erythromycin and Amikacin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundP. aeruginosa64 µg/mL

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research indicates that derivatives of this compound can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study highlighted its effectiveness in inhibiting the growth of breast cancer cells via modulation of key signaling pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving several pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to significantly reduce biofilm formation in S. aureus by over 50%, indicating its potential as an antibiofilm agent .

Case Study 2: Anticancer Activity
A recent investigation into the compound's effects on cancer cell lines revealed that it reduced cell viability in MCF-7 cells (breast cancer) by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of 3-amino-4-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification via column chromatography (petroleum ether/ethyl acetate). Ultrasonic irradiation in aqueous-alcohol media with KHSO₄ improves conversion rates, achieving yields up to 93% under inert atmospheres . Optimization studies highlight the critical role of solvent choice (ethanol vs. dioxane) and catalyst (PyBroP for C–O activation) in minimizing side reactions .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

Single-crystal X-ray diffraction confirms the planar pyrazole and pyrimidine rings, with dihedral angles between fused rings (1.31°) and phenyl substituents (1.27°) . Hydrogen bonding (C12–H12···O1) and π–π stacking (3.426 Å centroid distances) stabilize the crystal lattice . Complementary ¹H/¹³C NMR, IR, and MS data align with calculated molecular formulas (e.g., C₂₁H₁₆ClN₇Al), validating purity .

Q. What reaction conditions are critical for avoiding regioisomeric byproducts during synthesis?

Microwave-assisted synthesis with XPhosPdG2/XPhos catalysts prevents debromination during Suzuki-Miyaura cross-coupling, ensuring regioselective C3/C5-arylation . Acidic conditions (e.g., HCl in ethanol) promote cyclization, while elevated temperatures (110°C) enhance coupling efficiency with boronic acids .

Advanced Research Questions

Q. How does C–O bond activation enable diversification of pyrazolo[1,5-a]pyrimidine derivatives?

PyBroP-mediated activation of the lactam C–O bond allows substitution at C5 with aryl/heteroaryl boronic acids via Suzuki-Miyaura reactions. This method achieves 3,5-diarylated derivatives in >80% yields, critical for generating bioactive analogs . DIBAL-H reduction of ester groups to aldehydes further enables chalcone-linked hybrids for antitrypanosomal activity screening .

Q. What mechanistic insights explain the biological activity of trifluoromethyl-substituted analogs?

The trifluoromethyl group enhances binding to enzymes like monoamine oxidase B (MAO-B), with IC₅₀ values in the micromolar range. Structural studies suggest hydrophobic interactions and electron-withdrawing effects stabilize enzyme-inhibitor complexes, relevant for neurodegenerative disease targets .

Q. How do conflicting data on substituent effects inform SAR studies?

Contrasting reports on electron-donating (e.g., methyl) vs. electron-withdrawing (e.g., chloro) groups reveal that C3-phenyl and C7-CF₃ groups maximize COX-2 inhibition (IC₅₀ = 0.8 µM), while C5-ester derivatives show reduced activity. Computational docking aligns with experimental IC₅₀ trends .

Q. What strategies mitigate challenges in cross-coupling reactions with brominated intermediates?

Tandem catalysts (XPhosPdG2/XPhos) suppress debromination during Suzuki reactions of 3-bromo-7-CF₃-pyrazolo[1,5-a]pyrimidin-5-one, enabling efficient C3-arylation. Subsequent C5-functionalization via PyBroP activation achieves 3,5-diarylated products in >75% yields .

Q. How do crystallographic data resolve ambiguities in regiochemical assignments?

X-ray studies distinguish between isomeric ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate and its 7-methyl analog based on methyl group positioning (C5 vs. C7), validated by NMR coupling constants and NOE correlations .

Methodological Tables

Table 1. Optimization of Synthesis Conditions

ConditionYield (%)Purity (%)Key Observations
Ethanol, reflux7098Minimal byproducts
Dioxane, 110°C9395Requires inert atmosphere
Ultrasonic, KHSO₄8597Faster reaction kinetics

Table 2. Biological Activity of Derivatives

DerivativeTargetIC₅₀ (µM)Key Structural Feature
3,5-DiarylatedMAO-B2.1C7-CF₃, C3-aryl
Chalcone-linkedTrypanosoma4.7C5-CHO, conjugated double bond
Ester-to-acidCOX-20.8C5-COOH, C3-phenyl

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